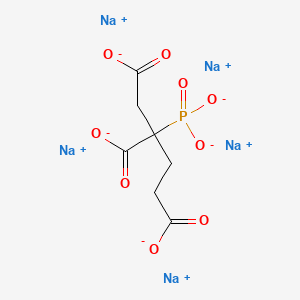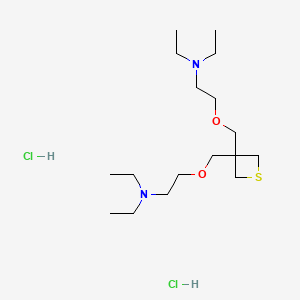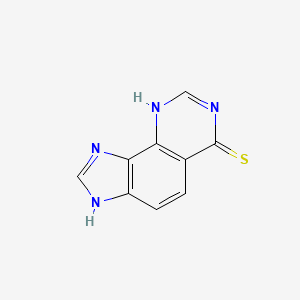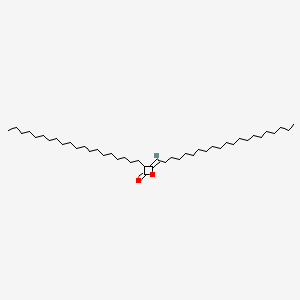
3-Icosyl-4-henicosylidene-2-oxetanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Icosyl-4-henicosylidene-2-oxetanone is a chemical compound with the molecular formula C44H84O2 and a molecular weight of 645.14 g/mol . It is also known by its alternative name, 2-Oxetanone, 3-eicosyl, 4-heneicosylidene . This compound is characterized by its unique oxetanone ring structure, which is a four-membered lactone ring.
Métodos De Preparación
The synthesis of 3-Icosyl-4-henicosylidene-2-oxetanone involves several steps. One common method is the reaction of long-chain fatty acids with ketene dimers. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired oxetanone ring . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Análisis De Reacciones Químicas
3-Icosyl-4-henicosylidene-2-oxetanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Aplicaciones Científicas De Investigación
3-Icosyl-4-henicosylidene-2-oxetanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Icosyl-4-henicosylidene-2-oxetanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
3-Icosyl-4-henicosylidene-2-oxetanone can be compared with other similar compounds, such as:
Spirocyclic oxindoles: These compounds also contain a four-membered ring structure and are used in medicinal chemistry.
1,3-Thiazolidin-4-one derivatives: These compounds have similar biological activities and are used in the synthesis of pharmaceuticals.
Spiroindole and spirooxindole derivatives: These compounds share structural similarities and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific oxetanone ring structure and long alkyl chains, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
83708-14-9 |
|---|---|
Fórmula molecular |
C44H84O2 |
Peso molecular |
645.1 g/mol |
Nombre IUPAC |
(4Z)-4-henicosylidene-3-icosyloxetan-2-one |
InChI |
InChI=1S/C44H84O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-42(44(45)46-43)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42H,3-40H2,1-2H3/b43-41- |
Clave InChI |
GMQSKWLTTMNPAH-JPSIUGBBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCCCCCCCC |
Descripción física |
Other Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


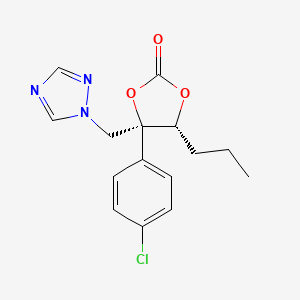

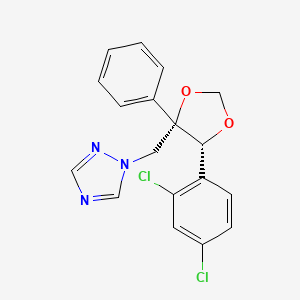
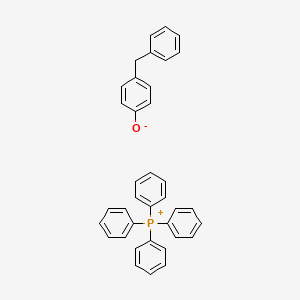
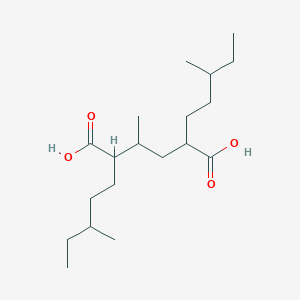

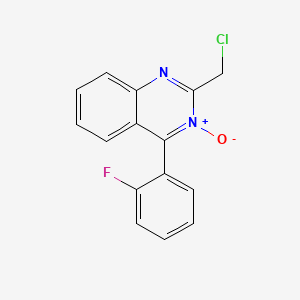

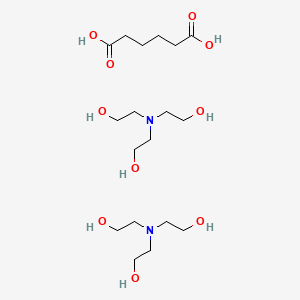
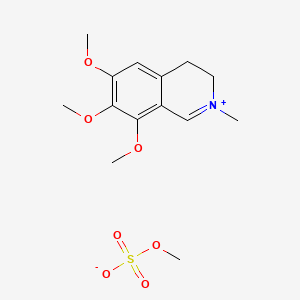
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
